molecular formula C22H21N3O3S B2380984 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide CAS No. 868978-90-9

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide

Cat. No.: B2380984
CAS No.: 868978-90-9
M. Wt: 407.49
InChI Key: VJTIWKFXTOMRGR-UHFFFAOYSA-N
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Description

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a rapid and efficient production method .

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an imidazopyridine core with a phenoxybenzenesulfonamide group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-phenoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-17-12-14-25-16-18(24-22(25)15-17)11-13-23-29(26,27)21-9-7-20(8-10-21)28-19-5-3-2-4-6-19/h2-10,12,14-16,23H,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTIWKFXTOMRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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